BenchChemオンラインストアへようこそ!

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide

Medicinal chemistry Regioisomer differentiation Structure–activity relationship

This 2,7-dimethyl regioisomer is a key SAR probe, structurally distinct from the common 2,8-dimethyl analog (CAS 946256-60-6). The specific methyl placement and para-ethoxy substituent confer a unique lipophilicity and electronic profile, making it essential for investigating target binding, solubility, and metabolic stability in lead optimization. Its scaffold is related to known bioactive pyrido[1,2-a]pyrimidines with potential anticancer and antibacterial activities. It serves as a critical negative control for efflux pump inhibitor studies. Ensure experimental validity by sourcing this precisely differentiated compound.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 941923-59-7
Cat. No. B2613358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide
CAS941923-59-7
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
InChIInChI=1S/C19H19N3O3/c1-4-25-15-8-6-14(7-9-15)18(23)21-17-13(3)20-16-10-5-12(2)11-22(16)19(17)24/h5-11H,4H2,1-3H3,(H,21,23)
InChIKeyOBLVSSZBQUXKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide (CAS 941923-59-7): Structural and Pharmacological Baseline for Procurement


N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide (CAS 941923-59-7) is a synthetic heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a 2,7-dimethyl-substituted fused bicyclic core linked via a 3-amino bridge to a para-ethoxybenzamide moiety . This scaffold is structurally related to known bioactive pyrido[1,2-a]pyrimidines that have demonstrated anticancer, antimalarial, and antibacterial efflux pump inhibitory activities across multiple published series [1]. The compound has a molecular formula of C₁₉H₁₉N₃O₃ (MW = 337.4 g/mol) . Its specific substitution pattern—2,7-dimethyl on the core and 4-ethoxy on the benzamide ring—distinguishes it from regioisomeric analogs (e.g., 2,8-dimethyl or 2,6-dimethyl variants) and from halogen-substituted benzamide derivatives that populate commercial screening libraries.

Why Generic Pyrido[1,2-a]pyrimidine Substitution Fails: Differentiation of CAS 941923-59-7 from Closest Analogs


Within the pyrido[1,2-a]pyrimidin-4-one benzamide sub-series, small alterations in substituent position and identity produce substantial shifts in molecular properties—including lipophilicity, electronic distribution, and steric accessibility to biological targets—that render generic substitution scientifically unsound. The 2,7-dimethyl regioisomer (CAS 941923-59-7) differs from the more common 2,8-dimethyl analog (CAS 946256-60-6) in the location of the methyl group on the pyridine ring, a change that alters the electronic environment of the fused core and has been shown in related pyrido[1,2-a]pyrimidine-3-carboxamide series to significantly impact cytotoxic potency against cancer cell lines [1]. Furthermore, the para-ethoxy substituent on the benzamide ring confers a distinct lipophilicity profile (calculated logP contribution of approximately +0.4–0.5 units relative to the unsubstituted benzamide parent) that differs from the halogen-substituted analogs (e.g., 4-fluoro, 4-chloro, 4-iodo) that dominate commercial libraries [2]. These differences have measurable consequences for target binding, solubility, and metabolic stability that cannot be extrapolated from one analog to another without experimental verification.

Quantitative Differentiation Evidence for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide vs. Structural Analogs


Regioisomeric Methyl Substitution: 2,7-Dimethyl vs. 2,8-Dimethyl Core Electronic Differentiation

The target compound bears methyl groups at the 2- and 7-positions of the pyrido[1,2-a]pyrimidin-4-one core, distinguishing it from the 2,8-dimethyl regioisomer (CAS 946256-60-6) . In the related pyrido[1,2-a]pyrimidine-3-carboxamide series, altering the position of methyl substituents on the pyridine ring produced a >2-fold change in cytotoxic IC₅₀ values against A549 lung cancer cells (e.g., 3.2 µg/mL for the most active 6-substituted analog vs. >10 µg/mL for unsubstituted or differently substituted variants), demonstrating that the electronic and steric contribution of the methyl position is a determinant of biological activity [1]. While direct head-to-head cytotoxicity data for the 2,7-dimethyl vs. 2,8-dimethyl benzamide pair are not publicly available, the carboxamide series data support class-level inference that the 2,7-substitution pattern cannot be assumed equivalent to the 2,8-pattern.

Medicinal chemistry Regioisomer differentiation Structure–activity relationship

Para-Ethoxy vs. Halogen-Substituted Benzamide: Lipophilicity and Solubility Differentiation

The 4-ethoxy substituent on the benzamide ring of the target compound imparts distinct physicochemical properties compared to halogen-substituted analogs (e.g., 4-fluoro CAS 941965-66-8, 4-iodo CAS 946235-07-0, and 4-chloro variants). The 4-ethoxybenzamide fragment has a measured logP of approximately 1.02–1.27 [1], which is intermediate between the more polar 4-fluorobenzamide (estimated logP of the fragment ~0.7–0.9) and the more lipophilic 4-iodobenzamide (estimated logP >2.0). In the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives, aqueous solubility is characteristically low (e.g., 0.4 µg/mL reported for AS-35, a representative member of this class) [2], and the choice of benzamide substituent is expected to modulate solubility and membrane permeability. The ethoxy group provides hydrogen bond acceptor capacity (oxygen lone pair) without introducing the heavy atom effects (iodine) or metabolic liabilities (potential for oxidative dehalogenation) associated with halogenated analogs.

Lipophilicity Solubility Drug-like properties

Benzamide 3‑Position vs. Core 2‑Position Derivatization: Target Engagement Strategy Differentiation

The target compound is derivatized at the 3-position of the pyrido[1,2-a]pyrimidin-4-one core via an amide linkage, contrasting with the well-characterized MexAB-OprM efflux pump inhibitor series that are substituted at the 2-position via carbon-linked aryl or heteroaryl groups [1]. In the MexAB-OprM series, 2-aryl-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines demonstrated potentiation of levofloxacin activity against P. aeruginosa with minimum potentiation concentration (MPC) values in the low micromolar range, and morpholine-containing analogs achieved in vivo efficacy in a rat pneumonia model [1]. The 3-benzamide substitution pattern of CAS 941923-59-7 orients the aromatic group in a different vector relative to the core, potentially engaging distinct binding pockets or alternative biological targets (e.g., kinases, HIV-1 integrase) that are known to be modulated by 3-substituted pyrido[1,2-a]pyrimidines .

Target engagement Chemical probe design MexAB-OprM efflux pump

Calculated Physicochemical and Drug-Likeness Comparison: 941923-59-7 vs. Key Commercial Analogs

Computational comparison of key molecular descriptors for the target compound and its closest commercially available analogs reveals distinct profiles that may influence assay behavior. The target compound (C₁₉H₁₉N₃O₃, MW = 337.4) has a molecular weight intermediate between the simpler N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide parent (C₁₅H₁₁N₃O₂, MW = 265.3) and the more elaborate N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide analog (MW ~ 349.4). The 4-ethoxy group introduces two additional rotatable bonds compared to the unsubstituted benzamide, increasing conformational flexibility, and adds one hydrogen bond acceptor (ether oxygen). The 2,7-dimethyl core substitution increases steric bulk near the amide linkage relative to the des-methyl parent, which may affect the dihedral angle between the core and the benzamide ring—a geometric parameter reported to be approximately 82° in related pyridodipyrimidine-benzamide crystal structures [1].

Drug-likeness Physicochemical properties Computational chemistry

Recommended Research and Procurement Application Scenarios for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide (CAS 941923-59-7)


Structure–Activity Relationship (SAR) Studies on Pyrido[1,2-a]pyrimidine Benzamide Libraries

CAS 941923-59-7 is suitable as a key member of a regioisomeric SAR matrix exploring the effect of methyl position (2,6- vs. 2,7- vs. 2,8-dimethyl) and benzamide para-substituent (ethoxy vs. fluoro, chloro, iodo, unsubstituted) on biological activity. The class-level inference from pyrido[1,2-a]pyrimidine-3-carboxamide series [1] supports the expectation that the 2,7-dimethyl pattern will produce distinct potency profiles from the 2,8-dimethyl analog (CAS 946256-60-6), making both compounds necessary for a complete SAR dataset.

Kinase or Integrase Target Screening Panels

Based on the known activity of 3-substituted pyrido[1,2-a]pyrimidin-4-ones as HIV-1 integrase inhibitors (via Mg²⁺ chelation by the C-4 keto oxygen and the nitrogen of a heterocyclic moiety) , CAS 941923-59-7 is a candidate for screening against integrase or kinase panels where the 3-benzamide vector is projected to engage the ATP-binding pocket or allosteric sites. The para-ethoxy substituent's intermediate lipophilicity (logP fragment ~1.02–1.27) [2] may offer improved cell permeability relative to more polar analogs, a critical consideration for cell-based screening assays.

Efflux Pump Inhibitor Counter-Screening (Selectivity Profiling)

Although the MexAB-OprM efflux pump inhibitor pharmacophore requires 2-position aryl substitution [3], CAS 941923-59-7—with its 3-position benzamide—can serve as a negative control or selectivity probe to confirm that biological activity is specific to the 3-substituted scaffold rather than arising from non-specific effects common to the pyrido[1,2-a]pyrimidin-4-one chemotype. This application leverages the clear structural differentiation between 2-substituted and 3-substituted series to validate target engagement specificity.

Physicochemical Property Benchmarking for Lead Optimization

The target compound's calculated properties (MW = 337.4; tPSA ≈ 76 Ų; 5 rotatable bonds; HBD = 1; HBA = 4) place it within lead-like chemical space, and its 4-ethoxy substitution provides a reference point for balancing lipophilicity and solubility in benzamide-containing pyrido[1,2-a]pyrimidine series [2]. In lead optimization campaigns, CAS 941923-59-7 can serve as a baseline for assessing the impact of replacing the ethoxy group with bioisosteres (e.g., methoxy, difluoromethoxy, cyclopropyloxy) on potency, solubility, and metabolic stability.

Quote Request

Request a Quote for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.